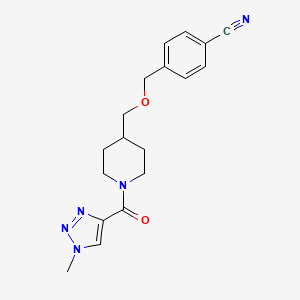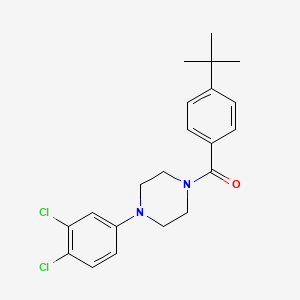
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : Research by Calvez, Chiaroni, and Langlois (1998) demonstrated an enantioselective synthesis method involving N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine and its analogs. This work contributes to the understanding of asymmetric synthesis in the context of related chemical compounds (Calvez et al., 1998).
Novel Synthesis Methods : Bobeldijk et al. (1990) developed a simple and high-yield synthesis method for (S)-BZM and related compounds, starting from 2,6-dimethoxybenzoic acid. Such advancements in synthetic methods are crucial for the efficient production of this compound and its derivatives (Bobeldijk et al., 1990).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonism : Grimwood et al. (2011) characterized a structurally related compound, PF-04455242, as a high-affinity antagonist for kappa-opioid receptors. This research is significant in understanding the pharmacological properties of similar compounds and their potential therapeutic applications (Grimwood et al., 2011).
Chemical Analysis Techniques
- Capillary Electrophoresis : Ye et al. (2012) described a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, which may be applicable for the analysis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives. This method offers a powerful tool for quality control and analysis of these compounds (Ye et al., 2012).
Anticancer Evaluation
- Anticancer Activity of Derivatives : Mohan et al. (2021) synthesized and evaluated the anticancer activity of benzamide derivatives, highlighting the potential of structurally related compounds in cancer treatment. This research provides insights into the possible therapeutic applications of benzamide derivatives, including those similar to this compound (Mohan et al., 2021).
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-22(14-18-6-2-3-7-19(18)15-22)16-23-21(25)17-8-10-20(11-9-17)29(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZRUICMIBCKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2604437.png)



![(2R,3R,4R,5S,6S)-6-[[(2R,3S,4R,4aS,6aS,6bR,8aR,12aR,14aS,14bS)-4-carboxy-8a-[(2R,3S,4R,5S,6S)-3-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2604442.png)

![Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2604448.png)


